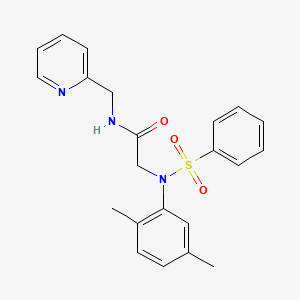![molecular formula C21H24N2O3 B3939066 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B3939066.png)
2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide, also known as MPPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular weight of 401.51 g/mol. In
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an inhibitory effect on the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids. Endocannabinoids are lipid-based neurotransmitters that play a role in a variety of physiological processes such as pain sensation, appetite, and mood regulation.
Wirkmechanismus
2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide inhibits the activity of FAAH by binding to the enzyme's active site and preventing it from breaking down endocannabinoids. This leads to an increase in the levels of endocannabinoids in the brain, which can produce a variety of effects such as pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects
2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in rats, as well as produce anxiolytic and antidepressant effects. 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has also been shown to have potential applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in rats.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide for lab experiments is its high selectivity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide. One area of interest is the development of more potent and selective inhibitors of FAAH that can be used to study the role of endocannabinoids in greater detail. Another area of interest is the potential therapeutic applications of 2-(3-methylphenoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]acetamide and other FAAH inhibitors in the treatment of pain, anxiety, depression, and addiction. Finally, there is a need for further research on the potential side effects and safety of FAAH inhibitors in humans, as well as their potential interactions with other drugs.
Eigenschaften
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(piperidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-7-9-17(14-16)26-15-20(24)22-19-11-4-3-10-18(19)21(25)23-12-5-2-6-13-23/h3-4,7-11,14H,2,5-6,12-13,15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQGSZCPBBPFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6498207 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-adamantyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}acetamide](/img/structure/B3938983.png)

![3-(4,5-dimethoxy-2-nitrophenyl)-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3939002.png)
![3-chloro-4-ethoxy-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}benzamide](/img/structure/B3939006.png)


![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3939021.png)
![4-(3-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939026.png)
![2-{1-[(2R)-tetrahydro-2-furanylcarbonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B3939027.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-nitrobenzyl)piperazine oxalate](/img/structure/B3939028.png)



